N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide
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Overview
Description
N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl and benzenesulfonamide groups. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines.
Scientific Research Applications
N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to enzyme active sites, blocking substrate access and thereby inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-4-(4-chlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide
- N-[(2Z)-4-(4-fluorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide
- N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide
Uniqueness
N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its analogs
Properties
Molecular Formula |
C18H15BrN2O2S2 |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
(NZ)-N-[4-(4-bromophenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C18H15BrN2O2S2/c1-2-12-21-17(14-8-10-15(19)11-9-14)13-24-18(21)20-25(22,23)16-6-4-3-5-7-16/h2-11,13H,1,12H2/b20-18- |
InChI Key |
CNOMGLVIFRWFCV-ZZEZOPTASA-N |
Isomeric SMILES |
C=CCN\1C(=CS/C1=N\S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C=CCN1C(=CSC1=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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